4,5-Diamino-2-thiouracil sulfate
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Overview
Description
4,5-Diamino-2-thiouracil sulfate is a chemical compound with the molecular formula C4H8N4O5S2 and a molecular weight of 256.26 g/mol It is a derivative of thiouracil, a class of compounds known for their biological and chemical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-2-thiouracil sulfate typically involves the reaction of thiourea with a suitable amine under controlled conditions. One common method involves the reaction of thiourea with 4,5-diaminouracil in the presence of a sulfur source, such as sulfuric acid, to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its sulfate form .
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-thiouracil sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,5-Diamino-2-thiouracil sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-diamino-2-thiouracil sulfate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the reduction of thyroid hormone production in the case of antithyroid applications .
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A thiouracil derivative with similar biological activities.
4-Thiouracil: Another thiouracil derivative with distinct chemical properties.
2,4-Dithiouracil: A compound with two sulfur atoms in the uracil ring, offering unique reactivity.
Uniqueness
4,5-Diamino-2-thiouracil sulfate is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJJDGZBPWILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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